molecular formula C10H11BrN2O B13972799 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one

6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13972799
M. Wt: 255.11 g/mol
InChI Key: VOBHLQCPOSDDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 6th position, a methylamino group at the 8th position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Cyclization: The formation of the dihydroisoquinolinone core involves cyclization reactions, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and their derivatives.

Scientific Research Applications

6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and methylamino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloroquinoline
  • 6-Bromo-8-fluoroisoquinoline
  • 6-Bromo-8-methoxyquinoline

Comparison

Compared to these similar compounds, 6-Bromo-8-(methylamino)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-8-(methylamino)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H11BrN2O/c1-12-8-5-7(11)4-6-2-3-13-10(14)9(6)8/h4-5,12H,2-3H2,1H3,(H,13,14)

InChI Key

VOBHLQCPOSDDEC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC2=C1C(=O)NCC2)Br

Origin of Product

United States

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